molecular formula C14H18N2O3S B11165011 3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide

3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11165011
M. Wt: 294.37 g/mol
InChI Key: ZLLJVPJGXIUNOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-ethoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual ethoxy groups and benzothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

3-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C14H18N2O3S/c1-3-18-8-7-13(17)16-14-15-11-6-5-10(19-4-2)9-12(11)20-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16,17)

InChI Key

ZLLJVPJGXIUNOL-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC

Origin of Product

United States

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